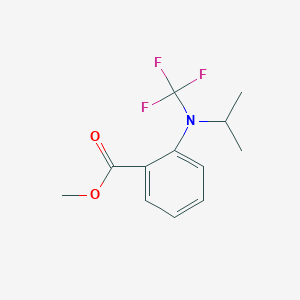
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group, which is then converted to an alkane through the Clemmensen reduction . Another approach involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-(methyl(trifluoromethyl)amino)benzoate
- Methyl 2-(cyclohexyl(trifluoromethyl)amino)benzoate
Uniqueness
Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activities .
Propriétés
Formule moléculaire |
C12H14F3NO2 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
methyl 2-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)16(12(13,14)15)10-7-5-4-6-9(10)11(17)18-3/h4-8H,1-3H3 |
Clé InChI |
FWANXWMXJBLLCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
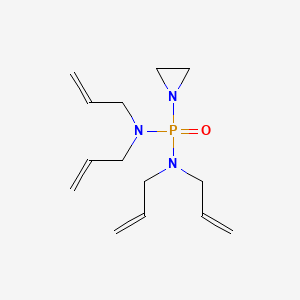
![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)
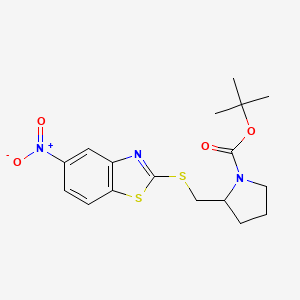

![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
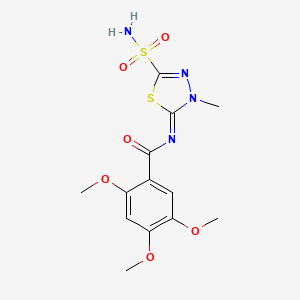
![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)
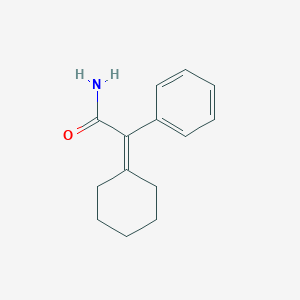
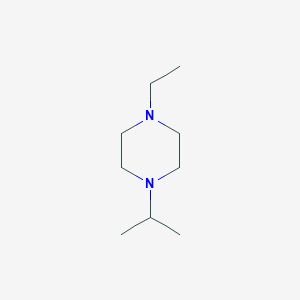

![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)

